molecular formula C15H29NSSn B110552 2-(Tributylstannyl)thiazole CAS No. 121359-48-6

2-(Tributylstannyl)thiazole

Cat. No.: B110552
CAS No.: 121359-48-6
M. Wt: 374.2 g/mol
InChI Key: WUOFQGMXQCSPPV-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)thiazole, also known as (Thiazol-2-yl)tributylstannane, is an organotin compound with the molecular formula C15H29NSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used as a reagent in organic synthesis, particularly in the Stille cross-coupling reactions .

Safety and Hazards

2-(Tributylstannyl)thiazole should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is moisture-sensitive and should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .

Relevant Papers There are several papers that discuss the synthesis and biological activity of thiazoles . These papers cover the literature documents available on the chemistry of preparation of thiazoles and the biological activities of certain thiazoles . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .

Mechanism of Action

Target of Action

It is known to be a reagent used for the arylation of thiazole by stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, and thiazole is a heterocyclic compound that is often found in various biologically active molecules.

Mode of Action

2-(Tributylstannyl)thiazole interacts with its targets through a process known as Stille cross-coupling . This reaction involves the coupling of an organotin compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst. The result is a new carbon-carbon bond, allowing for the construction of complex organic molecules.

Pharmacokinetics

Its physical properties such as boiling point (307-309 °c), density (11900 g/mL at 25 °C), and refractive index (n20/D 15200) have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)thiazole can be synthesized through the reaction of thiazole with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between thiazole and tributyltin chloride. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille cross-coupling reactions. This involves the coupling of the organotin compound with various halides in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are substituted thiazoles, which can be further utilized in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Comparison: 2-(Tributylstannyl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Compared to its analogs like 2-(Tributylstannyl)pyridine and 2-(Tri-n-butylstannyl)oxazole, the thiazole derivative may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

tributyl(1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOFQGMXQCSPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376849
Record name 2-(Tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121359-48-6
Record name 2-(Tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(1,3-thiazol-2-yl)stannane
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Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of 2-bromothiazole under nitrogen in 50 ml of tetrahydrofuran while cooling in a dry ice-acetone bath is added dropwise 36.6 ml of a 1.6M solution of butyl lithium via syringe. Stirring is continued for 1 hour. To the reaction mixture is added dropwise 29.8 g of tributyltin chloride in 20 ml of tetrahydrofuran. Stirred 1 additional hour. The reaction mixture is quenched with 20 ml of water and 50 ml additional water is added. After stirring for 20 minutes the reaction mixture is extracted with chloroform (3×60 ml). The organic layer is dried (Na2SO4) and evaporated in vacuo to give 11.7 g of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
29.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of thiazole (0.71 ml, 10 mmol) in dry THF (20 ml) was added dropwise 1.6 M-BuLi in hexane (6.9 ml, 11 mmol) under argon at -78° C. The reaction mixture was stirred at -78° C. for 0.5 hr and Bu3SnCl (3.1 ml, 11 mmol) was added dropwise. After stirring for 1 hr at -78° C. and for 1 hr at room temperature, the mixture was concentrated, triturated with water (50 ml) and extracted with diethylether (100 ml×3). The extract was washed with brine, dried and concentrated under reduced pressure to give (50) as a colorless oil. (3.7 g, quant.).
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-bromothiazole (4.6 mL, 50 mmol) and anhydrous ether (50 mL), there was added an n-BuLi hexane solution (22 mL, 55 mmol) dropwise at −70° C. under nitrogen atmosphere, and the mixture was stirred for 30 minutes. A solution of n-Bu3SnCl (14 mL, 50 mmol) in ether (20 mL) was then added at −70° C., and after stirring for 4 hours, the mixture was raised to room temperature and stirred for another hour. After adding water (50 mL), the organic layer was extracted three times with ether (50 mL), and the solvent was distilled away. It was then purified by silica gel chromatography (hexane:ethyl acetate=20:1) to yield the title compound (17 g, 90%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-BuLi hexane
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
n-Bu3SnCl
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M, 5.3 mL, 8.37 mmol) was added to a solution of thiazole (450 mg, 5.23 mmol) in anhydrous ether (30 mL) stirred −78° C. under nitrogen. After 30 min tri-n-butylstannyl chloride (2.73 g, 8.37 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give the sub-title compound a brown oily residue (2.0 g), which was used in the next step without further purification.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tri-n-butylstannyl chloride
Quantity
2.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)thiazole
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2-(Tributylstannyl)thiazole

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